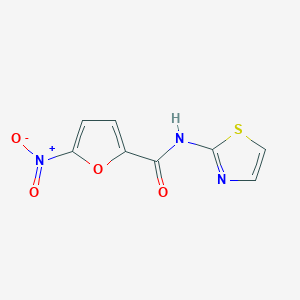
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. The compound is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide and subsequent nitration.
Mécanisme D'action
The exact mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies suggest that the compound works by inhibiting key enzymes involved in the growth and proliferation of bacteria and cancer cells. The compound is also thought to induce oxidative stress, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of key enzymes involved in bacterial and cancer cell growth, leading to cell death. The compound has also been shown to induce oxidative stress, leading to the activation of apoptotic pathways. Additionally, the compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. The compound also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for studying the mechanisms of bacterial and cancer cell growth. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel drug formulations based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the potential toxicity of the compound and its safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in drug development. Studies have shown that the compound exhibits antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. The compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
99768-68-0 |
|---|---|
Nom du produit |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Formule moléculaire |
C8H5N3O4S |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H5N3O4S/c12-7(10-8-9-3-4-16-8)5-1-2-6(15-5)11(13)14/h1-4H,(H,9,10,12) |
Clé InChI |
NKZNKSNTMONKKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



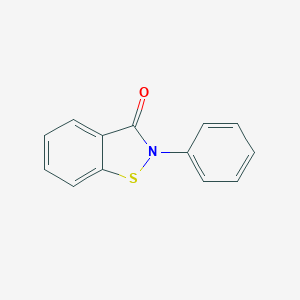
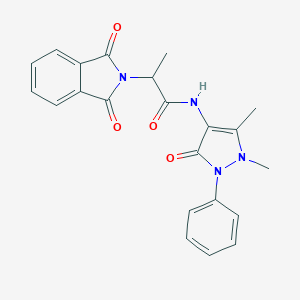

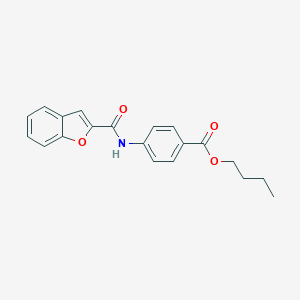
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
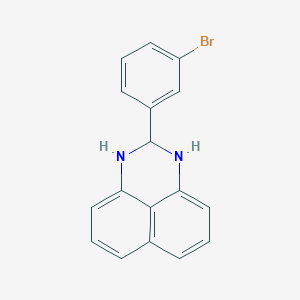
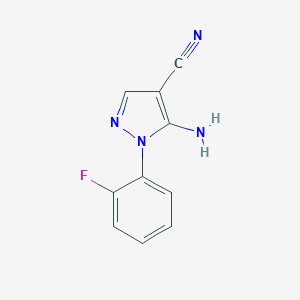



![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)


![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)